N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a chemical compound with a complex structure that includes a benzothiazole ring substituted with methoxy and methyl groups
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-6-5-7-12(8-11)22-2/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIAWAQCKGWUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can be compared with similar compounds such as:
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(3,4-dimethylphenyl)acetamide
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
These compounds share a similar benzothiazole core but differ in their substituents, which can lead to variations in their chemical properties and applications
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety linked to a methoxybenzamide group. This structural arrangement is crucial for its biological properties. The molecular formula is with a molecular weight of approximately 366.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes. For example, it may inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against multidrug-resistant bacteria. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has demonstrated effectiveness against various pathogens in vitro. Specific findings include:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Multidrug-resistant bacteria | Significant inhibition of growth | |
| Fungal strains | Moderate activity observed |
Anticancer Activity
In studies examining the anticancer potential:
| Cancer Type | Effectiveness | Reference |
|---|---|---|
| Breast cancer | Induction of apoptosis observed | |
| Colon cancer | Inhibition of cell proliferation noted |
Case Studies
Case studies highlight the compound's potential in various therapeutic contexts:
- Case Study 1 : A study involving the treatment of mice with induced tumors demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with resistant bacterial infections showed promising results, with a notable reduction in infection rates.
Q & A
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies often arise from incomplete target databases or oversimplified binding models. Refine computational models by incorporating molecular dynamics to account for protein flexibility. Validate with experimental mutagenesis (e.g., alanine scanning) of predicted binding residues. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify confounding structural motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
